

Bptf-IN-BZ1: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Bptf-IN-BZ1*

Cat. No.: *B10830027*

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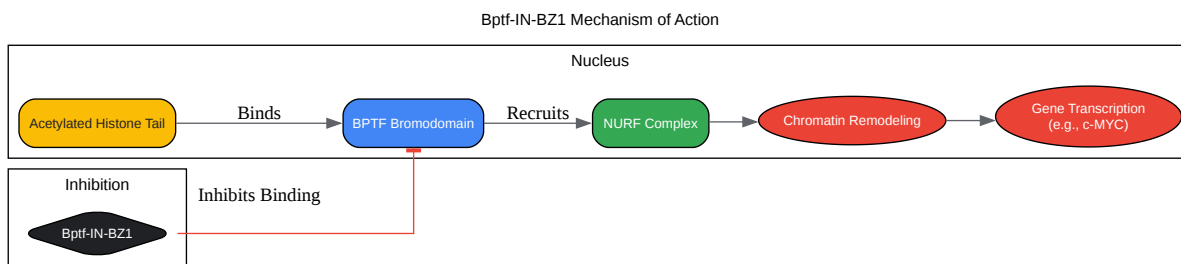
Abstract

Bptf-IN-BZ1 (hereafter referred to as BZ1) is a potent and selective small molecule inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF), a core subunit of the Nucleosome Remodeling Factor (NURF) complex. BPTF is a key regulator of chromatin accessibility and gene transcription, and its aberrant activity has been implicated in various cancers. BZ1 targets the BPTF bromodomain with high affinity, disrupting its interaction with acetylated histones and thereby modulating the expression of downstream target genes, including the oncogene c-MYC. These application notes provide detailed protocols for the use of BZ1 in cell culture experiments to probe BPTF function and evaluate its therapeutic potential.

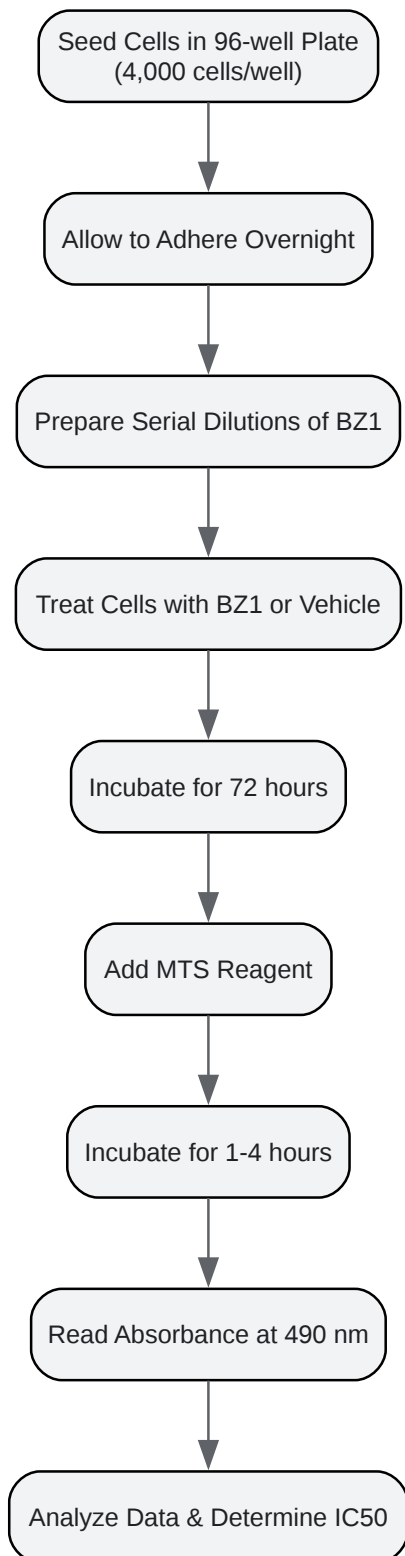
Mechanism of Action

BPTF, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the NURF complex to specific genomic loci, leading to ATP-dependent chromatin remodeling. This remodeling process alters nucleosome positioning, making DNA more accessible for transcription factors and initiating the expression of target genes involved in cell proliferation, differentiation, and survival.

BZ1 acts as a competitive inhibitor at the acetyl-lysine binding pocket of the BPTF bromodomain. By occupying this site, BZ1 prevents the engagement of BPTF with acetylated histones, thereby inhibiting the recruitment of the NURF complex and subsequent chromatin remodeling and gene activation. This targeted inhibition can lead to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to conventional chemotherapeutic agents.



Cell Viability Assay Workflow



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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